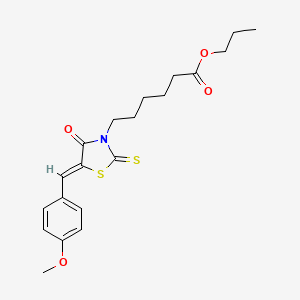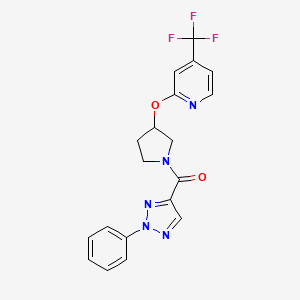
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16F3N5O2 and its molecular weight is 403.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Chemical Properties A study by Chrovian et al. (2018) developed a dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists, including compounds with challenging chiral centers. This methodology highlights the compound's utility in synthesizing structurally complex molecules for potential therapeutic applications (Chrovian et al., 2018).
Crystallographic and Structural Analysis Rodríguez-Mora et al. (2013) reported on a monoclinic polymorph of a related compound, emphasizing the importance of crystallography in understanding the structural aspects of these chemicals, which can influence their chemical reactivity and interactions with biological targets (Rodríguez-Mora et al., 2013).
Pharmacological Applications The synthesis and preclinical profiling of P2X7 antagonist clinical candidates, as explored by Chrovian et al. (2018), demonstrate the compound's potential in the development of new treatments for mood disorders. This research underscores the compound's role in advancing therapeutic options for psychiatric conditions (Chrovian et al., 2018).
Material Science and Liquid Crystal Properties Zhao et al. (2013) investigated aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives for their electrochemistry and liquid crystal properties, revealing the compound's potential in material science, particularly in the development of new materials with specific electronic and optical properties (Zhao et al., 2013).
Corrosion Inhibition Ma et al. (2017) explored triazole derivatives as corrosion inhibitors for mild steel in acidic medium, indicating the compound's utility in industrial applications, particularly in protecting metals against corrosion. This application is crucial for extending the lifespan of metal components in various industrial settings (Ma et al., 2017).
作用機序
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.
Mode of Action
Triazole compounds are known to show versatile biological activities . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to a range of biochemical changes.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound could affect multiple pathways, leading to a variety of downstream effects.
Result of Action
Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound could have a variety of effects at the molecular and cellular level.
特性
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c20-19(21,22)13-6-8-23-17(10-13)29-15-7-9-26(12-15)18(28)16-11-24-27(25-16)14-4-2-1-3-5-14/h1-6,8,10-11,15H,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHVIXFZIFBLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2755626.png)
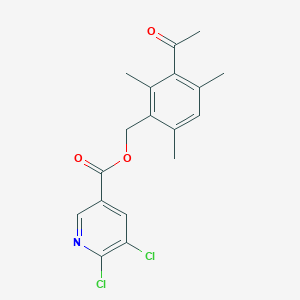
![N-(3-chloro-4-methylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755628.png)
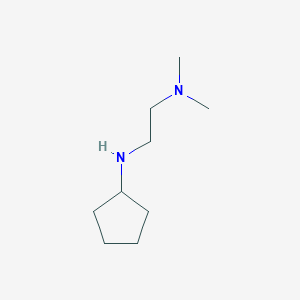
![3-Methoxy-N-methyl-N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2755632.png)


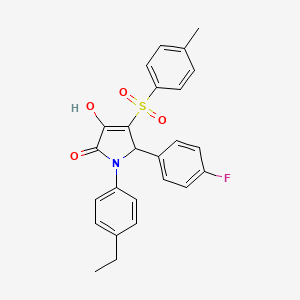
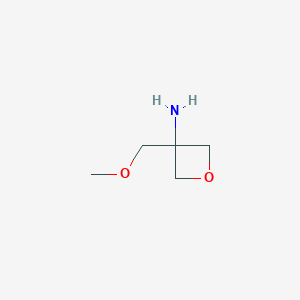
![2-cyclohexyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2755639.png)
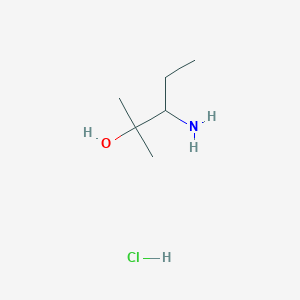
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,6-difluorophenyl)ethanone](/img/structure/B2755642.png)
![N-[alpha-(1H-Benzotriazol-1-yl)phenethyl]benzamide](/img/structure/B2755643.png)
